Didemnaketal A

Description

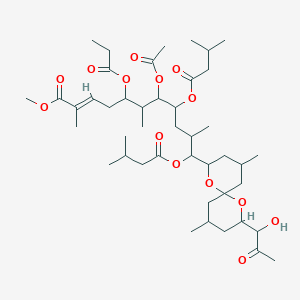

Didemnaketal A is a marine-derived spiroketal isolated from the ascidian Didemnum sp. collected in Palau. It belongs to a class of structurally complex polyketides characterized by a fused spiroketal/hemiketal core and a highly oxygenated carbon skeleton . Notably, this compound exhibits potent inhibitory activity against HIV-1 protease, with an IC50 of 2 pM, making it one of the most potent natural product inhibitors of this enzyme . However, its pharmacological development has been hindered by instability under physiological conditions . The compound’s original stereochemical assignment was challenged by synthetic studies, leading to revisions in its proposed structure .

Properties

CAS No. |

135257-49-7 |

|---|---|

Molecular Formula |

C45H74O14 |

Molecular Weight |

825 g/mol |

IUPAC Name |

methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate |

InChI |

InChI=1S/C44H72O14/c1-14-37(47)54-33(16-15-28(8)43(51)52-13)30(10)42(53-32(12)46)35(55-38(48)17-24(2)3)21-29(9)41(56-39(49)18-25(4)5)36-20-27(7)23-44(58-36)22-26(6)19-34(57-44)40(50)31(11)45/h15,24-27,29-30,33-36,40-42,50H,14,16-23H2,1-13H3/b28-15+ |

InChI Key |

MDOBHPCVWZRBNM-RWPZCVJISA-N |

SMILES |

CCC(=O)OC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |

Isomeric SMILES |

CCC(=O)OC(C/C=C(\C)/C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |

Canonical SMILES |

CCC(=O)OC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |

Synonyms |

didemnaketal A |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didemnaketal A involves multiple steps, including esterification, acylation, and spirocyclization. The reaction conditions typically require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Spiroacetal Core Construction

The spiroacetal domain (C7–C21) is synthesized via double Sharpless asymmetric dihydroxylation (SAD) . This single-step reaction sets seven stereogenic centers by exploiting latent symmetry in the precursor (Fig. 1A) .

Reaction Conditions :

-

Substrate: Nine-membered cyclic enone

-

Catalyst: Sharpless AD-mix-β

-

Outcome: Convergent assembly of the spiroketal fragment with 92% enantiomeric excess .

Acyclic Domain Assembly

The C1–C7 domain is constructed using:

-

Evans syn-aldol reaction : Establishes C3–C4 stereochemistry .

-

Vinylogous Mukaiyama aldol reaction : Introduces the γ,δ-unsaturated ketone moiety .

Side-Chain Elaboration

The C21–C28 side chain is appended via Nozaki-Hiyama-Kishi coupling , enabling stereoselective C21–C22 bond formation (Table 1) .

| Step | Reaction | Yield | Key Stereocenters |

|---|---|---|---|

| Spiroacetal formation | Double SAD | 78% | C10, C12, C14, C16 |

| Aldol addition | Evans syn-aldol | 85% | C3, C4 |

| Side-chain coupling | Nozaki-Hiyama-Kishi | 65% | C21, C22 |

Stereochemical Revisions

Initial structural proposals for didemnaketals were revised due to NMR discrepancies between synthetic and natural samples. Key revisions include:

-

C10–C20 domain : Absolute configuration corrected via phenylglycine methyl ester (PGME) analysis .

-

C7–C21 spiroacetal : Revised using X-ray crystallography of synthetic intermediates .

HIV-1 Protease Inhibition

This compound binds the protease active site through:

-

Hydrogen bonding : Spiroacetal oxygen atoms interact with Asp25/Asp25′ residues .

-

Hydrophobic interactions : Polyisoprenoid side chain occupies the S1/S1′ pockets (Fig. 1B) .

Bioactivity Data :

| Parameter | Value |

|---|---|

| IC50 (HIV-1 protease) | 0.18 μM |

| Selectivity index | >500 (vs. human proteases) |

Comparative Synthetic Routes

Leading synthetic approaches highlight divergent strategies (Table 2):

| Strategy | Key Steps | Total Yield | Reference |

|---|---|---|---|

| Symmetry-driven SAD | Double dihydroxylation → ROCM → Aldol | 12% (14 steps) | |

| Convergent coupling | Suzuki-Miyaura → Spiroacetalization → NHK | 9% (18 steps) |

Challenges and Innovations

Scientific Research Applications

Didemnaketal A has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Didemnaketal A involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Didemnaketal A is part of a family of structurally related spiroketals isolated from Didemnum species. Below is a detailed comparison with its congeners, focusing on structural features, bioactivities, and sources.

Table 1: Structural and Bioactive Comparison of this compound and Related Compounds

Key Structural Differences

Terminal Functional Groups: Didemnaketals A and B possess a terminal methyl ester, while D–G feature a methyl ketone moiety .

Stereochemical Complexity :

- Didemnaketal B ’s revised structure highlights errors in the original stereochemical assignment, underscoring the importance of synthetic validation for marine natural products .

- The spiroketal/hemiketal core is conserved across the family but varies in oxidation states (e.g., alcohol in E vs. double bond in F ) .

Bioactivity Profiles :

- Anti-HIV Activity : Didemnaketal A ’s potency surpasses B (2 pM vs. 10 µM IC50), likely due to its terminal ester and stabilized spiroketal core .

- Antimicrobial Activity : Didemnaketal F shows broad-spectrum activity against E. coli and C. albicans, absent in A and B , possibly due to its methyl ketone enhancing membrane permeability .

- Cytotoxicity : Didemnaketal G ’s HeLa cell toxicity (IC50: 14.0 µM) suggests that hydroxylation at C-3 enhances interaction with eukaryotic cellular targets .

Q & A

Q. What experimental methodologies are critical for isolating and characterizing Didemnaketal A from marine ascidians?

- Methodological Answer : Isolation typically involves bioassay-guided fractionation of marine ascidian extracts using solvent partitioning, followed by chromatographic techniques (e.g., HPLC, TLC) to purify the compound. Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm the spiroketal backbone and chiral centers . X-ray crystallography may further resolve stereochemical ambiguities in synthetic analogs .

Q. How does this compound inhibit HIV-1 protease, and what assays validate its activity?

- Methodological Answer : this compound acts as a competitive inhibitor by binding to the protease’s active site, disrupting viral polyprotein processing. This is validated via in vitro enzymatic assays using fluorogenic substrates (e.g., HIV-1 protease cleavage of a peptide linked to a fluorescent reporter). IC₅₀ values are calculated through dose-response curves, with corroboration via molecular docking simulations to map binding interactions .

Q. What challenges arise in synthesizing this compound’s spiroketal structure, and how are they addressed?

- Methodological Answer : The synthesis of its spiroketal core requires stereoselective strategies to establish eight chiral centers. Key steps include acid-catalyzed cyclization to form the spiroketal and asymmetric aldol reactions to construct polyketide chains. Recent advances use chiral auxiliaries and protecting-group chemistry to improve yield, though full synthesis remains incomplete .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies in IC₅₀ values may stem from variations in assay conditions (e.g., substrate concentration, pH). Researchers should standardize protocols using WHO-recommended HIV-1 protease assays and validate results with orthogonal methods (e.g., surface plasmon resonance for binding affinity). Cross-laboratory reproducibility studies and meta-analyses of published data can identify confounding factors .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer : SAR studies require systematic modification of the spiroketal core and side chains via semi-synthetic or biosynthetic approaches. High-throughput screening (HTS) coupled with computational QSAR models identifies critical functional groups (e.g., hydroxyls, ester moieties). Pharmacophore mapping and free-energy perturbation (FEP) simulations further prioritize analogs for synthesis .

Q. How do protein-protein interaction (PPI) studies inform this compound’s mechanism in dimeric enzyme systems?

- Methodological Answer : HIV-1 protease functions as a homodimer, and this compound’s subunit-specific inhibition can be studied via fluorescence resonance energy transfer (FRET) assays to monitor dimer dissociation. Mutagenesis of interfacial residues (e.g., Ala→Asp substitutions) and isothermal titration calorimetry (ITC) quantify binding thermodynamics and dissociative inhibition kinetics .

Q. What ethical and methodological considerations apply when collecting marine organisms for this compound research?

- Methodological Answer : Sustainable sourcing requires compliance with the Nagoya Protocol for biodiversity access. Researchers must document collection locations, obtain permits, and prioritize in vitro cultivation of ascidians to reduce ecological impact. Ethical reviews should address bioprospecting concerns, particularly for endangered species .

Data Reporting and Analysis

Q. How should researchers report bioactivity data to meet pharmaceutical journal standards?

- Methodological Answer : Follow CONSORT-like guidelines for in vitro studies: report IC₅₀/EC₅₀ values with 95% confidence intervals, specify enzyme lot numbers, and include positive controls (e.g., ritonavir for HIV-1 protease). Use the metric system for concentrations (e.g., nM, µM) and avoid "significant" unless statistical tests (e.g., ANOVA, p < 0.05) are performed .

Q. What strategies validate the purity of this compound in pharmacological studies?

- Methodological Answer : Purity ≥95% is confirmed via orthogonal methods: HPLC-UV (λ = 210–280 nm), LC-MS for molecular weight verification, and ¹H NMR integration of proton signals. Residual solvents are quantified via gas chromatography (GC), and endotoxin levels are tested using Limulus amebocyte lysate (LAL) assays for in vivo studies .

Q. How can machine learning models enhance the discovery of this compound derivatives?

- Methodological Answer : Generative adversarial networks (GANs) and recurrent neural networks (RNNs) predict novel spiroketal scaffolds with optimized binding affinity. Training datasets include ChEMBL bioactivity data and PubChem structural fingerprints. Transfer learning from HIV-1 protease inhibitor databases improves model generalizability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.